1-Cyanoethyl(diethylamino)dimethylsilane
Overview
Description
1-Cyanoethyl(diethylamino)dimethylsilane is an organosilicon compound with the molecular formula C₉H₂₀N₂Si. This compound is characterized by the presence of a cyano group, a diethylamino group, and a dimethylsilane moiety. It is primarily used in various chemical synthesis processes and has applications in multiple scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanoethyl(diethylamino)dimethylsilane can be synthesized through the reaction of 2-(4-Chloro-2-methylphenoxy)propanoic acid with appropriate reagents under controlled conditions . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanoethyl(diethylamino)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
1-Cyanoethyl(diethylamino)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and in the study of biological pathways.
Medicine: Investigated for potential therapeutic applications and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyanoethyl(diethylamino)dimethylsilane exerts its effects involves interactions with molecular targets and pathways. The cyano group and diethylamino group play crucial roles in the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes and pathways, leading to the desired outcomes in research and industrial applications.
Comparison with Similar Compounds
- 1-Cyanoethyl(dimethylamino)dimethylsilane
- 1-Cyanoethyl(diethylamino)trimethylsilane
- 1-Cyanoethyl(diethylamino)diphenylsilane
Comparison: 1-Cyanoethyl(diethylamino)dimethylsilane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-[diethylamino(dimethyl)silyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2Si/c1-6-11(7-2)12(4,5)9(3)8-10/h9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZNUKUXXWKJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)C(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276307, DTXSID90908102 | |
Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102859-33-6, 102636-22-6 | |
Record name | 2-Cyanoethyldimethyl(diethyl)aminosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102859336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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